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Introduction

AMG 160 is a novel, half-life extended (HLE) Bispecific T-cell Engager (BITE®) immuno-
oncology therapy designed for the treatment of metastatic castration-resistant prostate cancer
(mCRPC).[1][2][3][4][5] This molecule uniquely targets the Prostate-Specific Membrane Antigen
(PSMA), which is highly expressed on prostate cancer cells, and the CD3 receptor on T-cells.
[1][2][3][5] This dual-binding mechanism facilitates the engagement of the patient's own T-cells
to recognize and eliminate PSMA-expressing tumor cells. Preclinical studies have
demonstrated potent antitumor activity of AMG 160, both as a monotherapy and in combination
with other anticancer agents, including immune checkpoint inhibitors.[1][2] These notes provide
an overview of AMG 160, its mechanism of action, and protocols for its application in
combination with immunotherapy in a research setting.

Mechanism of Action

AMG 160 is a fully human antibody construct composed of two single-chain variable fragments
(scFvs) fused to an Fc domain.[3] One scFv binds to PSMA on the surface of prostate cancer
cells, while the other binds to the CD3 component of the T-cell receptor complex on T-cells.
This bispecific binding physically links the T-cell to the cancer cell, leading to T-cell activation,
proliferation, and cytokine production, ultimately resulting in the specific lysis of the PSMA-
positive tumor cell.[3][5] The inclusion of the Fc domain extends the half-life of the molecule,
allowing for less frequent dosing.[3]
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Mechanism of Action of AMG 160.

Combination with Immunotherapy

The combination of AMG 160 with immune checkpoint inhibitors, such as anti-programmed
death-1 (PD-1) antibodies, has shown enhanced antitumor activity in preclinical models.[1][2]
The rationale for this combination is that while AMG 160 directs T-cells to the tumor, checkpoint
inhibitors can overcome the immunosuppressive tumor microenvironment, thereby augmenting
the T-cell-mediated killing of cancer cells.[5]

A Phase 1 clinical trial (NCT03792841) is currently evaluating the safety and efficacy of AMG
160 as a monotherapy and in combination with pembrolizumab, an anti-PD-1 antibody, in
patients with mCRPC.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of AMG 160.
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Table 1: In Vitro Cytotoxicity of AMG 160

Parameter Value Cell Lines Reference
) ] PSMA-expressing
Half-maximal Lysis
6-42 pmol/L prostate cancer cell [1112]14]
(EC50) .
lines
Table 2: In Vivo Antitumor Activity of AMG 160 Monotherapy
. Dosing
Animal Model Tumor Model ] Outcome Reference
Regimen
Regression of
22Rv-1 mCRPC
NSG mice 0.2 mg/kg weekly  established [1][2]
xenograft
tumors

Table 3: In Vivo Antitumor Activity of AMG 160 in Combination with Anti-PD-1 Antibody

. Treatment
Animal Model Tumor Model Outcome Reference
Groups
Enhanced
) antitumor activity
) CTG-2428 AMG 160 + Anti-
NSG-B2M mice compared to [1]
xenograft PD-1 Ab )
either agent
alone
AMG 160 +
Control Ab
Control BiTE +
Anti-PD-1 Ab
Control BiTE +
Control Ab
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Experimental Protocols

The following are generalized protocols based on the methodologies described in the
preclinical evaluation of AMG 160.

Protocol 1: In Vitro T-cell Mediated Cytotoxicity Assay

Objective: To determine the potency of AMG 160 in mediating T-cell killing of PSMA-expressing
cancer cells.

Materials:

» PSMA-positive prostate cancer cell line (e.g., 22Rv-1)

e Human T-cells (e.g., from healthy donor PBMCs)

 AMG 160

» Control BiTE molecule

o Cell culture medium and supplements

o Cytotoxicity assay kit (e.g., LDH release or Calcein-AM release)
» Plate reader

Procedure:

Culture the PSMA-positive target cancer cells and prepare a single-cell suspension.

Isolate human T-cells from peripheral blood mononuclear cells (PBMCs).

Co-culture the target cells and T-cells at a suitable effector-to-target (E:T) ratio (e.g., 10:1).

Add serial dilutions of AMG 160 or a control BiTE molecule to the co-culture.

Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

Measure cell lysis using a cytotoxicity assay kit according to the manufacturer's instructions.
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o Calculate the percentage of specific lysis for each concentration of AMG 160.

» Plot the dose-response curve and determine the EC50 value.

Protocol 2: In Vivo Xenograft Model for Antitumor
Activity
Objective: To evaluate the in vivo antitumor efficacy of AMG 160 alone and in combination with

an anti-PD-1 antibody.

Materials:

Immunodeficient mice (e.g., NSG or NSG-B2M)

 PSMA-positive prostate cancer cells or patient-derived xenograft (PDX) fragments
e Human T-cells

 AMG 160

e Anti-PD-1 antibody (e.g., pembrolizumab)

o Control antibody

e Control BiTE molecule

o Calipers for tumor measurement

Procedure:

Implant PSMA-positive tumor cells or PDX fragments subcutaneously into the flank of the
mice.

Allow tumors to establish to a palpable size (e.g., 100-200 mms3).

Administer human T-cells to the mice (e.g., via intravenous injection).

Randomize mice into treatment groups:
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Vehicle control

[e]

(¢]

AMG 160 monotherapy

[¢]

Anti-PD-1 antibody monotherapy

[¢]

AMG 160 in combination with anti-PD-1 antibody

[e]

Control BiTE + control antibody

Administer the respective treatments according to the specified dosing schedule (e.g., AMG
160 at 0.2 mg/kg weekly, anti-PD-1 antibody at a clinically relevant dose).

Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
Monitor animal body weight and overall health.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
immunohistochemistry for immune cell infiltration).

Plot tumor growth curves for each treatment group and perform statistical analysis to
determine the significance of any antitumor effects.
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In Vitro Studies
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Preclinical Evaluation Workflow.
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Conclusion

AMG 160 is a promising bispecific T-cell engager with potent antitumor activity against PSMA-
expressing prostate cancer cells. The combination of AMG 160 with immunotherapy,
particularly anti-PD-1 checkpoint inhibitors, represents a rational and potentially more effective
treatment strategy for mCRPC. The provided protocols offer a framework for researchers to
further investigate the preclinical efficacy and mechanisms of action of this combination
therapy. Further clinical investigation is ongoing to establish the safety and efficacy of this
approach in patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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